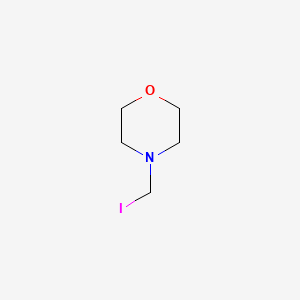
4-(Iodomethyl)morpholine
Descripción general
Descripción
4-(Iodomethyl)morpholine is an organic compound that belongs to the group of nitrogen-heterocyclic compounds. It is a derivative of morpholine, which is a common solvent in organic reactions and can be found in the structures of several medicinal drugs .
Synthesis Analysis
The synthesis of morpholine derivatives, such as 4-(Iodomethyl)morpholine, involves a three-step sequence: Voight rearrangement, stereoselective reduction of ketone, and iodine-mediated cyclisation . Recent advances in the synthesis of morpholines have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .Molecular Structure Analysis
Morpholine, the parent compound of 4-(Iodomethyl)morpholine, is a six-membered aliphatic heterocyclic compound. Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
Morpholine and its derivatives can undergo a diversity of chemical reactions. For instance, α-amino ketones can be converted into 1,2-amino-alcohols by amine-assisted stereoselective reduction of the carbonyl group. These resulting 1,2-amino-alcohols can then be induced to undergo cyclisation with iodine to form the corresponding tetrahydrofuran intermediate .Physical And Chemical Properties Analysis
4-(Iodomethyl)morpholine is a derivative of morpholine, which is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . Morpholine is heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .Aplicaciones Científicas De Investigación
Synthesis and Complexation
Research has demonstrated the synthesis of novel derivatives related to morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), through reactions involving 4-(2-chloroethyl)morpholine hydrochloride. These compounds have been further complexed with palladium(II) and mercury(II), highlighting their potential in organometallic chemistry and possibly in catalysis or material science (Singh et al., 2000).
Antimicrobial Applications
Another study explored 4-(Phenylsulfonyl) morpholine, a compound within the same chemical family, for its antimicrobial properties against multidrug-resistant strains of various bacteria and fungi. This research suggests the potential for morpholine derivatives in developing new antimicrobial agents, particularly for resistant strains (Oliveira et al., 2015).
Medicinal Chemistry and Pharmacology
Morpholine and its derivatives are highlighted for their significant role in medicinal chemistry due to their versatile biological activities and contribution to improving pharmacokinetic profiles of bioactive molecules. This includes their application in designing enzyme inhibitors and compounds with selective affinity towards various receptors, underscoring their importance in drug design and development (Kourounakis et al., 2020).
Synthetic Methodologies
The synthesis and functionalization of morpholine, including its derivatives, are subjects of continuous research due to their biological and pharmacological significance. Recent advances in synthetic strategies have led to easily accessible libraries of bioactive compounds, facilitating drug discovery projects and expanding the utility of morpholine scaffolds in medicinal chemistry (Tzara et al., 2020).
Safety And Hazards
While specific safety and hazards data for 4-(Iodomethyl)morpholine is not available, morpholine, the parent compound, can cause irritation to the eyes, skin, nose, and respiratory system. It can also cause visual disturbance and cough. In animals, it has been shown to cause liver and kidney damage .
Direcciones Futuras
The morpholine motif, to which 4-(Iodomethyl)morpholine belongs, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. Future research may focus on further advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . There is also potential for the development of new methods in organotrifluoroborate synthesis, which could allow more convenient and selective syntheses of morpholine derivatives .
Propiedades
IUPAC Name |
4-(iodomethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10INO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJMLXPAUSHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376660 | |
| Record name | 4-(iodomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)morpholine | |
CAS RN |
342401-60-9 | |
| Record name | 4-(iodomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



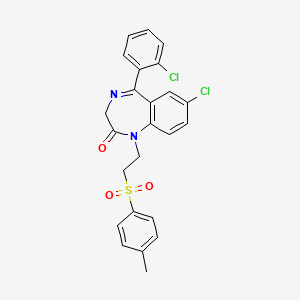
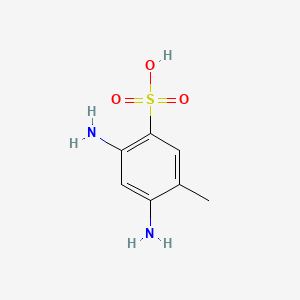
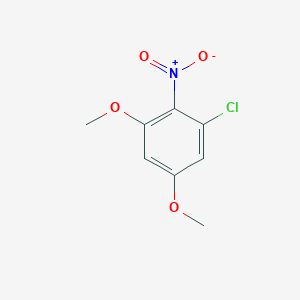
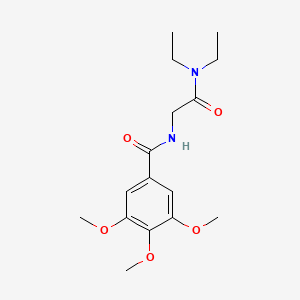



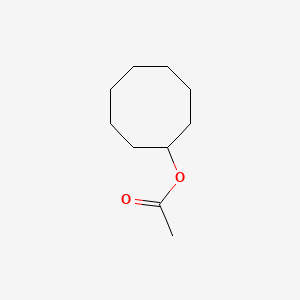
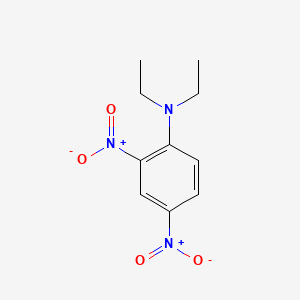

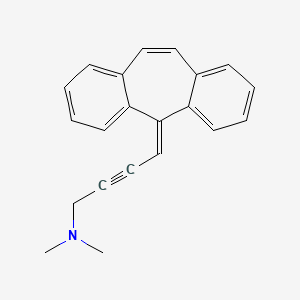
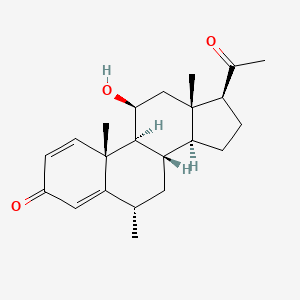
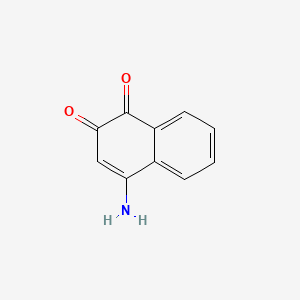
![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)